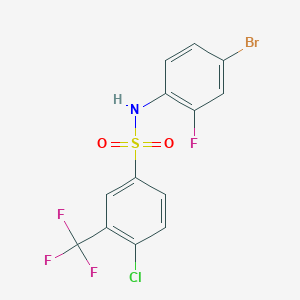

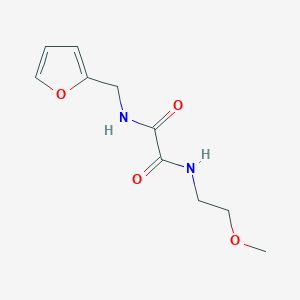

![molecular formula C23H26N4O2 B3004117 4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775547-61-9](/img/structure/B3004117.png)

4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential as a pharmacological agent, given the presence of a piperidine moiety, which is often seen in molecules with biological activity, and the 1,2,4-triazole core, which is a common scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines. In the case of the compound , it is likely synthesized through a similar pathway, starting from a suitable hydrazone precursor and then introducing the piperidine and phenylacetyl groups through subsequent reactions . The synthesis process may involve multiple steps, including the formation of Schiff bases and Mannich base derivatives, as seen in related compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of a piperidine ring, as seen in the compound of interest, suggests a chair conformation, which could influence the compound's ability to interact with biological targets . The triazole ring itself is typically planar, and substituents on this ring can significantly affect the molecule's electronic properties and, consequently, its biological activity.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including reduction, Mannich reactions, and reactions with active methylene compounds . The specific chemical reactions that the compound "4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one" can participate in would depend on the functional groups present in the molecule. For instance, the presence of an acetyl group could allow for hydrolysis or reduction reactions, while the piperidine moiety could be involved in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to good antimicrobial activities, which can be attributed to the presence of the triazole ring and the substituents attached to it . The solubility, melting point, and other physicochemical properties would be specific to the individual compound and could be predicted based on the functional groups present. For example, the presence of a piperidine ring might increase the basicity of the compound, while the presence of aromatic rings could affect its lipophilicity.

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Antimicrobial Properties : Compounds similar to the specified chemical have been synthesized and screened for antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms (Bektaş et al., 2007), (Demirbaş et al., 2010), (Fandaklı et al., 2012).

Synthesis and Anticancer Activities

- Potential Anti-Cancer Activity : A detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of similar triazole derivatives has been conducted, indicating potential anti-cancer applications (Karayel, 2021).

Synthesis and Anti-Inflammatory and Anti-Nociceptive Activities

- Anti-inflammatory and Anti-nociceptive Potential : A series of substituted 1,2,4-triazoles, synthesized using 4-methylbenzoic acid, showed significant anti-inflammatory and anti-nociceptive activity, suggesting their potential in therapeutic applications (Upmanyu et al., 2011).

Synthesis and Fungicidal Activities

- Fungicidal Activity : Novel pyrazole derivatives containing 1,2,4-triazole moiety exhibited fungicidal activity, indicating the potential of similar compounds in agricultural applications (Mao et al., 2013).

properties

IUPAC Name |

4-(4-methylphenyl)-3-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-16-7-9-20(10-8-16)27-22(24-25-23(27)29)18-11-13-26(14-12-18)21(28)15-19-6-4-3-5-17(19)2/h3-10,18H,11-15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIMVXDOUATDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

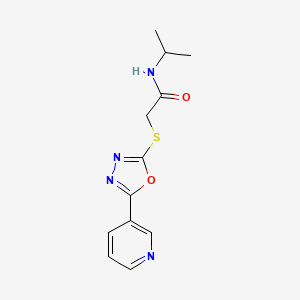

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

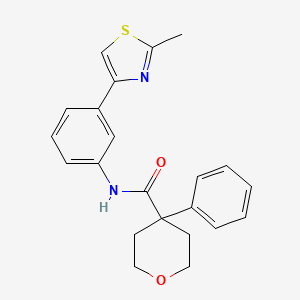

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)

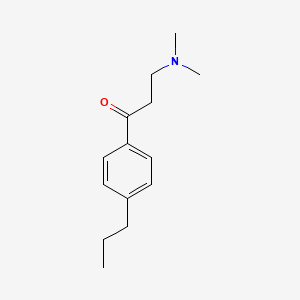

![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)

![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)

![Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B3004051.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)

![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)